Naltriben

Descripción general

Descripción

Naltriben is a potent and selective antagonist for the delta opioid receptor, primarily used in scientific research. It has similar effects to the more widely used delta antagonist naltrindole, but with different binding affinities for the delta 1 and delta 2 subtypes. This makes it useful for distinguishing the subtype selectivity of drugs acting at the delta receptors . Additionally, at high doses, this compound acts as a kappa-opioid agonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Naltriben can be synthesized using the Fischer indole synthesis method. This involves the reaction of naltrexone hydrochloride with O-phenylhydroxylamine under mildly acidic, purely aqueous conditions. The preparation of this compound requires more forcing conditions, specifically 6.0 N hydrochloric acid . This method is efficient, environmentally friendly, and suitable for gram-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis method provides a scalable and efficient route for its production. The use of aqueous conditions and minimal organic solvents makes it an attractive method for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Naltriben undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or selectivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity.

Aplicaciones Científicas De Investigación

Glioblastoma Studies

Recent studies have highlighted naltriben's role in enhancing cell migration and invasion in glioblastoma multiforme (GBM) models. A notable study utilized the U87 human GBM cell line to investigate this compound's effects on cell viability and invasiveness:

- Cell Viability : this compound was shown to potentiate TRPM7 channel activity, resulting in increased calcium influx which correlates with enhanced cell survival under certain conditions.

- Cell Migration and Invasion : The study employed scratch wound assays and Matrigel invasion assays. Results indicated that treatment with 50 μM this compound significantly increased U87 cell migration (from 89 ± 3 cells to 127 ± 5 cells) and invasion after 12 hours of treatment .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Cell Migration (cells) | 89 ± 3 | 127 ± 5 | p < 0.01 |

| MMP-2 Protein Level (%) | 88.3 ± 28.2 | 226.6 ± 25.1 | p < 0.05 |

Mechanistic Insights

The enhancement of migration and invasion appears to be mediated through the MAPK/ERK signaling pathway rather than the PI3K/Akt pathway, suggesting that this compound's activation of TRPM7 channels influences these critical signaling routes .

Treatment of Nystagmus

This compound has been investigated for its potential to treat acquired nystagmus, a condition characterized by involuntary eye movements. In a study involving patients with acquired pendular nystagmus, pretreatment with this compound demonstrated efficacy in reducing eye movement speed and improving visual acuity .

- Clinical Trial Results : In trials comparing this compound with other treatments such as gabapentin, both drugs showed significant reductions in median eye speed (gabapentin by 32.8% and this compound by an unspecified percentage), indicating its potential as a therapeutic option for managing nystagmus .

Summary of Findings

This compound's unique pharmacological profile allows it to serve as a valuable tool in various research domains:

- Cancer Research : Enhances GBM cell migration and invasion through TRPM7 activation.

- Neurology : Potential treatment for acquired nystagmus, demonstrating improvements in eye movement control.

Mecanismo De Acción

Naltriben exerts its effects by selectively binding to the delta opioid receptors, blocking their activity. This antagonism helps in distinguishing the subtype selectivity of drugs acting at the delta receptors. Additionally, at high doses, this compound acts as a kappa-opioid agonist, further influencing its pharmacological profile .

Molecular Targets and Pathways:

Delta Opioid Receptors: this compound selectively binds to delta 1 and delta 2 subtypes, blocking their activity.

Kappa Opioid Receptors: At high doses, this compound acts as an agonist, activating these receptors.

TRPM7 Channels: this compound activates TRPM7 channels, influencing calcium influx and cellular signaling pathways

Comparación Con Compuestos Similares

Naltriben is often compared with other delta opioid receptor antagonists, such as:

Naltrindole: Similar in function but with different binding affinities for delta 1 and delta 2 subtypes.

Nalfurafine: Primarily a kappa-opioid receptor agonist with different pharmacological properties.

Nalmefene: Another opioid receptor antagonist with broader receptor selectivity.

Uniqueness: this compound’s unique binding affinities for delta 1 and delta 2 subtypes make it a valuable tool for distinguishing the subtype selectivity of drugs acting at delta receptors. Its dual role as a delta antagonist and kappa agonist at high doses further enhances its research applications .

Actividad Biológica

Naltriben, a compound primarily recognized for its selective antagonistic action on δ-opioid receptors, has garnered considerable attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its receptor interactions, effects on cellular processes, and implications in various therapeutic contexts.

Overview of this compound

This compound mesylate (CAS 122517-78-6) is a potent and selective antagonist for the δ-opioid receptor, with reported Ki values of 0.013 nM for δ receptors, 19 nM for μ receptors, and 152 nM for κ receptors. This selectivity makes it particularly valuable in studies aimed at understanding the role of δ-opioid receptors in various physiological and pathological processes .

Selectivity and Binding Affinity

This compound's selectivity for δ-opioid receptors is critical for its pharmacological effects. The compound has been shown to selectively bind to the δ2 subtype of these receptors in vivo, which is significant given the complex role that opioid receptors play in pain modulation and other physiological functions .

| Receptor Type | Ki Value (nM) |

|---|---|

| δ-opioid | 0.013 |

| μ-opioid | 19 |

| κ-opioid | 152 |

Activation of TRPM7 Channels

Recent studies have indicated that this compound can activate TRPM7 channels, which play a role in cellular migration and invasion. In experiments using human glioblastoma (GBM) cell lines (U87), this compound enhanced cell viability, migration, and invasiveness. This suggests that this compound may have implications beyond opioid receptor antagonism, potentially influencing cancer cell behavior .

Osteogenic Induction

In osteogenic differentiation studies involving human bone marrow stem cells (hBMSCs), this compound was utilized to assess its effects on osteogenesis. Cells treated with this compound showed enhanced osteogenic differentiation compared to control groups, indicating a role in bone formation processes. The study involved various treatment groups to determine the specific contributions of this compound alongside other agents like 2-APB and U73122 .

Antinociceptive Effects

A notable case study involved the evaluation of this compound's antinociceptive properties in animal models. The compound's administration resulted in significant pain relief, which was reversible by naloxone—a non-selective opioid receptor antagonist—indicating that its effects are mediated through opioid receptor pathways .

Implications for Therapeutic Use

Given its selective action on δ-opioid receptors and its ability to influence cellular behaviors such as migration and differentiation, this compound presents potential therapeutic applications in pain management and cancer treatment. Its dual role as an opioid antagonist and a modulator of cellular processes may provide new avenues for research into combination therapies that target both pain relief and tumor progression.

Propiedades

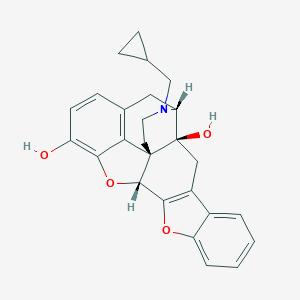

IUPAC Name |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVWWEYETMPAMX-IFKAHUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912218 | |

| Record name | Naltriben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111555-58-9 | |

| Record name | Naltriben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111555-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltrindole benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naltriben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALTRIBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.